

Application Notes and Protocols for In Vitro Characterization of Sos1-IN-10

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Compound of Interest

Compound Name: Sos1-IN-10

Cat. No.: B12424025

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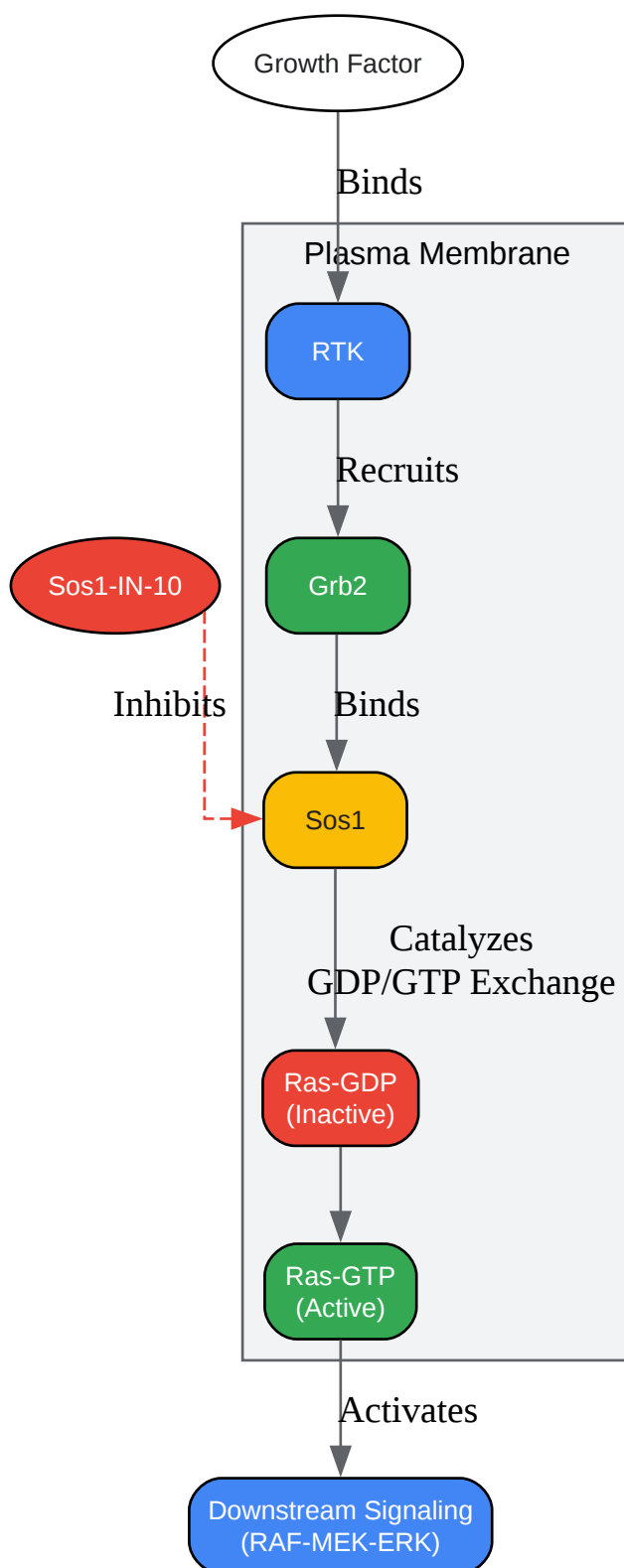
For Researchers, Scientists, and Drug Development Professionals

Introduction

Son of Sevenless 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, pivotal molecular switches in cellular signaling.[1][2] Sos1 facilitates the exchange of GDP for GTP on RAS, leading to the activation of downstream pathways, such as the RAS-RAF-MEK-ERK cascade, which are crucial for cell proliferation, differentiation, and survival.[1] Dysregulation of the RAS signaling pathway is a hallmark of many human cancers, making Sos1 an attractive therapeutic target. **Sos1-IN-10** is a potent inhibitor of the Sos1-KRAS interaction, demonstrating an IC50 of 13 nM for the KRAS G12C-Sos1 interaction. This document provides detailed protocols for key in vitro assays to characterize the activity of **Sos1-IN-10** and similar compounds.

Sos1 Signaling Pathway

The Sos1 protein is a key regulator within the RAS/MAPK signaling pathway, controlling essential cellular functions like proliferation, differentiation, migration, and apoptosis.[3][4] Sos1 activates the Ras protein, which in turn stimulates cell growth and division.[3][4] The activation of Ras by Sos1 is a critical step in signal transduction initiated by receptor tyrosine kinases (RTKs).[5] Upon growth factor binding, RTKs recruit a complex containing the adaptor protein Grb2 and Sos1 to the plasma membrane, where Sos1 can then catalyze nucleotide exchange on Ras.[5]



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Caption: Sos1 Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of various Sos1 inhibitors. This data is essential for comparing the potency and selectivity of new compounds like **Sos1-IN-10**.

Compound	Assay Type	Target	IC50 (nM)	Kd (nM)	Reference
Sos1-IN-10	Not Specified	KRAS G12C-Sos1	13	-	[6]
Sos1-IN-2	Not Specified	Sos1	5	-	[6]
Sos1-IN-3	Not Specified	Sos1	5	-	[6]
Sos1-IN-13	Not Specified	Sos1	6.5	-	[6]
Sos1-IN-14	Not Specified	Sos1	3.9	-	[6]
Sos1-IN-16	Not Specified	Sos1	7.2	-	[6]
Sos1-IN-18	SOS1-KRAS G12C Interaction	Sos1	3.4	2.6	[6]
BAY-293	KRAS-SOS1 Interaction	KRAS-SOS1	21	-	[1]
BI-3406	SOS1::KRAS (G12C) Interaction	SOS1	8.3	-	[7]
SIAIS562055	HTRF (SOS1-KRAS G12C)	SOS1-KRAS G12C	95.7	95.9	[8]
SIAIS562055	HTRF (SOS1-KRAS G12D)	SOS1-KRAS G12D	134.5	-	[8]

Experimental Protocols

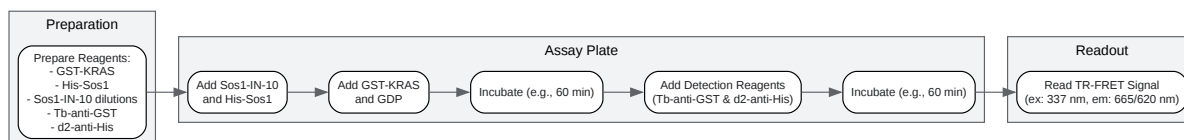
Detailed methodologies for three key in vitro assays are provided below. These protocols can be adapted to evaluate the inhibitory activity of **Sos1-IN-10**.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the disruption of the Sos1-KRAS interaction.

Principle: A GST-tagged KRAS protein and a His-tagged Sos1 protein are used. A terbium (Tb)-labeled anti-GST antibody serves as the FRET donor, and a d2-labeled anti-His antibody acts as the FRET acceptor. When Sos1 and KRAS interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.

Experimental Workflow:



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